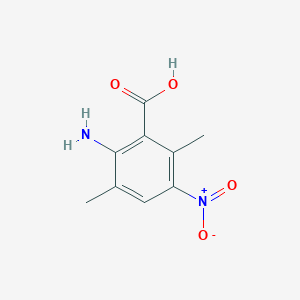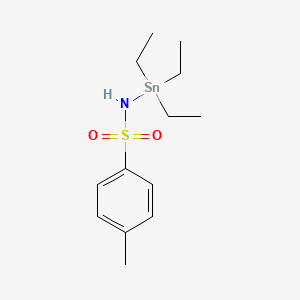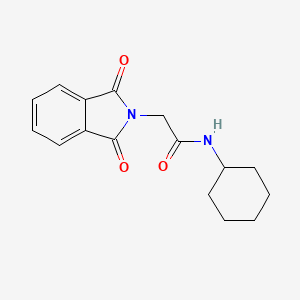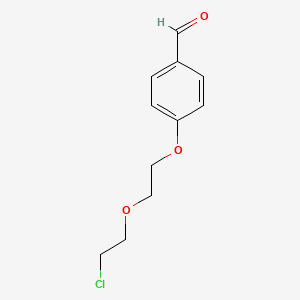
2-amino-3,6-dimethyl-5-nitro-benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸は、分子式がC9H10N2O4である有機化合物です。安息香酸の誘導体であり、アミノ基、メチル基、ニトロ基の存在を特徴としています。
準備方法
合成ルートと反応条件
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸の合成は、一般的に複数段階の有機反応を伴います。一般的な方法には、3,6-ジメチル安息香酸のニトロ化、続いて置換反応によるアミノ基の導入が含まれます。反応条件には、通常、目的の生成物を高純度で得るために、制御された温度と触媒の使用が必要です。
工業生産方法
この化合物の工業生産には、大規模なニトロ化とアミノ化プロセスが含まれる場合があります。これらの方法は、効率性とコスト効率のために最適化されており、多くの場合、連続フロー反応器と自動システムを利用して、品質と収率の一貫性を維持しています。
化学反応の分析
反応の種類
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用する酸化剤に応じて、さまざまな誘導体へと酸化されます。
還元: 還元反応は、ニトロ基をアミノ基に変換し、異なるアミノ誘導体をもたらします。
置換: アミノ基とニトロ基は置換反応に関与することができ、さまざまな置換安息香酸の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒の存在下での水素ガスまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化剤と求核剤は、一般的に置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換安息香酸とその誘導体があり、これはさまざまな化学合成でさらに利用できます。
科学研究アプリケーション
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用を含む潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性を探求するために研究が進められています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
2-amino-3,6-dimethyl-5-nitro-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸がその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。アミノ基とニトロ基は、その反応性において重要な役割を果たし、さまざまな生化学経路に関与することができます。これらの相互作用は、酵素活性の調節やその他の細胞プロセスの調節につながる可能性があります。
類似化合物の比較
類似化合物
- 2-アミノ-5-ニトロ安息香酸
- 3,6-ジメチル-2-ニトロ安息香酸
- 2-アミノ-3,5-ジメチル安息香酸
独自性
2-アミノ-3,6-ジメチル-5-ニトロ安息香酸は、官能基の特定の配置により、独自の化学的特性と反応性を持ち、独自です。この独自性は、他の類似化合物では効果が期待できない、特定の用途に価値をもたらします。
類似化合物との比較
Similar Compounds
- 2-amino-5-nitrobenzoic acid
- 3,6-dimethyl-2-nitrobenzoic acid
- 2-amino-3,5-dimethylbenzoic acid
Uniqueness
2-amino-3,6-dimethyl-5-nitro-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
2-amino-3,6-dimethyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-4-3-6(11(14)15)5(2)7(8(4)10)9(12)13/h3H,10H2,1-2H3,(H,12,13) |
InChIキー |
PIPCHWSOJRYSKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C(=O)O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)



![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)

